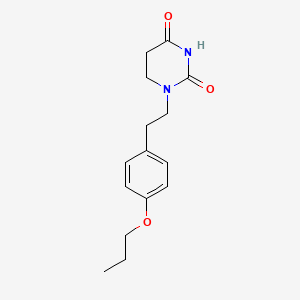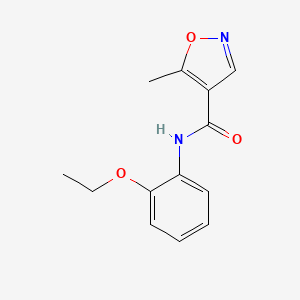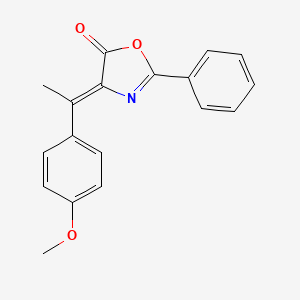
1,3,7-Trichlorodibenzofuran
Overview
Description
1,3,7-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, an aromatic organic compound. It belongs to the family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes involving chlorinated chemicals and are of significant interest due to their impact on human health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of this compound often occurs as an unintentional by-product during the manufacture of other chlorinated compounds. Processes such as the incineration of chlorine-containing waste materials or the bleaching of paper can lead to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Trichlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more highly chlorinated dibenzofurans or other oxidation products.
Reduction: Reduction reactions can remove chlorine atoms, potentially leading to less chlorinated derivatives.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated dibenzofurans, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
1,3,7-Trichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of chlorinated dibenzofurans.
Medicine: Studies on its interaction with biological molecules can provide insights into its potential health effects.
Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples
Mechanism of Action
1,3,7-Trichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of genes involved in the metabolism of xenobiotics. This can lead to the production of enzymes that metabolize the compound, potentially resulting in toxic effects. The pathways involved include the activation of phase I and phase II xenobiotic metabolizing enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another chlorinated dibenzofuran with similar properties.
2,3,4,7,8-Pentachlorodibenzofuran: Exhibits similar toxicological profiles and environmental behavior.
Uniqueness
1,3,7-Trichlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological interactions. Its distinct structure makes it a valuable compound for studying the effects of chlorination on the properties of dibenzofurans .
Properties
IUPAC Name |
1,3,7-trichlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-8-10(4-6)16-11-5-7(14)3-9(15)12(8)11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRBXOGZPDFCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214827 | |
| Record name | 1,3,7-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64560-16-3 | |
| Record name | 1,3,7-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,7-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R4XK91XYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
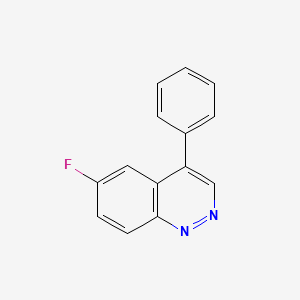
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
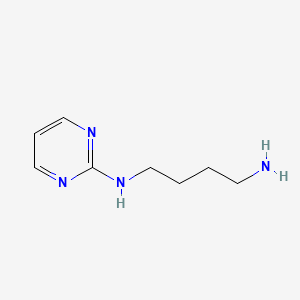
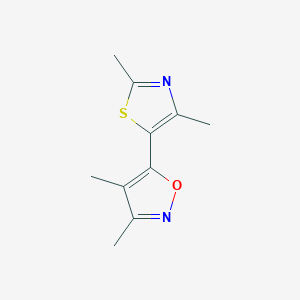
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)

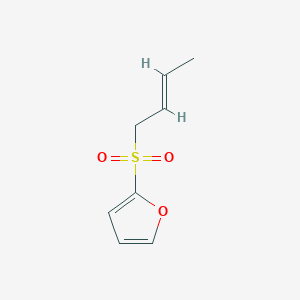
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
